(3,4-Dimethoxyphenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(3,5-dimethylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-15-11-16(2)13-18(12-15)22-7-9-23(10-8-22)21(24)17-5-6-19(25-3)20(14-17)26-4/h5-6,11-14H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCQQICTLNPLHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Buchwald-Hartwig Amination
Reagents :
-
1-Bromo-3,5-dimethylbenzene (1.0 equiv)
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Piperazine (1.2 equiv)
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Pd(OAc)₂ (5 mol%)
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Xantphos (10 mol%)
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Cs₂CO₃ (2.0 equiv)
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Toluene, 110°C, 24 h
Procedure :
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Charge a Schlenk flask with Pd(OAc)₂, Xantphos, and toluene under nitrogen.
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Add 1-bromo-3,5-dimethylbenzene, piperazine, and Cs₂CO₃.
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Heat at 110°C with vigorous stirring.
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Filter through Celite®, concentrate, and purify via silica gel chromatography (EtOAc/hexanes, 1:3).
Characterization Data
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¹H NMR (400 MHz, CDCl₃) : δ 6.72 (s, 2H, ArH), 6.60 (s, 1H, ArH), 3.12 (t, J = 5.1 Hz, 4H, piperazine-H), 2.85 (t, J = 5.1 Hz, 4H, piperazine-H), 2.34 (s, 6H, Ar–CH₃).
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HRMS (ESI+) : m/z calcd for C₁₂H₁₈N₂ [M+H]⁺: 191.1543; found: 191.1541.
Acylation of 4-(3,5-Dimethylphenyl)piperazine
Coupling with 3,4-Dimethoxybenzoyl Chloride
Reagents :
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4-(3,5-Dimethylphenyl)piperazine (1.0 equiv)
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3,4-Dimethoxybenzoyl chloride (1.1 equiv)
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Triethylamine (2.0 equiv)
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Dichloromethane (DCM), 0°C → rt, 12 h
Procedure :
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Dissolve 4-(3,5-dimethylphenyl)piperazine in DCM under nitrogen.
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Add triethylamine and cool to 0°C.
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Slowly add 3,4-dimethoxybenzoyl chloride via syringe.
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Warm to room temperature and stir overnight.
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Quench with H₂O, extract with DCM, dry (Na₂SO₄), and concentrate.
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Purify via flash chromatography (DCM/MeOH, 20:1).
Optimization Considerations
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Stoichiometry : Excess acyl chloride (>1.1 equiv) risks diacylation.
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Temperature : Controlled addition at 0°C minimizes side reactions.
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Base : Triethylamine scavenges HCl, driving the reaction forward.
Analytical Validation
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 6.92 (d, J = 8.4 Hz, 1H, ArH), 6.80 (s, 1H, ArH), 6.72 (s, 2H, ArH), 3.94 (s, 3H, OCH₃), 3.92 (s, 3H, OCH₃), 3.68–3.58 (m, 4H, piperazine-H), 2.88–2.78 (m, 4H, piperazine-H), 2.34 (s, 6H, Ar–CH₃).
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¹³C NMR (101 MHz, CDCl₃) : δ 169.2 (C=O), 152.1, 149.3, 139.8, 129.4, 124.7, 121.5, 113.2, 111.8, 56.1 (OCH₃), 56.0 (OCH₃), 52.4 (piperazine-C), 50.7 (piperazine-C), 21.5 (Ar–CH₃).
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HRMS (ESI+) : m/z calcd for C₂₁H₂₆N₂O₃ [M+H]⁺: 355.2016; found: 355.2013.
Purity Assessment
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Buchwald-Hartwig | 68–72 | 95 | Scalable, air-tolerant conditions |
| Direct Acylation | 82–85 | 98 | High regioselectivity, minimal byproducts |
Challenges and Mitigation Strategies
-
Diacylation : Controlled stoichiometry (1.1 equiv acyl chloride) and low temperature suppress bis-adduct formation.
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Purification : Silica gel chromatography effectively separates mono- and di-acylated products.
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Stereochemical Control : Piperazine’s symmetry avoids regiochemical complications during acylation .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxyphenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
(3,4-Dimethoxyphenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3,4-Dimethoxyphenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The piperazine moiety is known to interact with neurotransmitter receptors, which could explain some of its biological activities .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s key structural features include:
- 3,4-Dimethoxyphenyl group : Electron-donating methoxy groups at positions 3 and 4 of the phenyl ring.
- 3,5-Dimethylphenyl-piperazine : A piperazine ring substituted with a 3,5-dimethylphenyl group, introducing steric bulk and lipophilicity.
Comparisons with analogs :
Physicochemical Properties
- Melting Points: Analogs with sulfonamide linkers (e.g., compound 21 in ) exhibit melting points of 164–168°C , while methanone derivatives like those in and lack explicit data but likely have lower melting points due to reduced polarity.
- Solubility: Sulfonamide derivatives () are expected to have higher aqueous solubility than methanones due to polar functional groups. The target compound’s dimethylphenyl and methoxy groups may reduce solubility compared to pyridine-containing analogs (e.g., ) .
Pharmacological Implications
- Receptor Binding : The 3,4-dimethoxyphenyl moiety is structurally analogous to ligands targeting serotonin receptors (e.g., 5-HT1A/2A). Substitution patterns on the piperazine ring (e.g., 3,5-dimethylphenyl vs. pyridinyl in ) could modulate selectivity and affinity .
- Metabolic Stability : Lipophilic substituents like dimethylphenyl may enhance blood-brain barrier penetration but could increase CYP450-mediated metabolism compared to polar analogs .
Biological Activity
The compound (3,4-Dimethoxyphenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H22N2O3
- Molecular Weight : 342.39 g/mol
The compound features a piperazine ring, which is known for its role in various biological activities, including neuropharmacological effects.
The biological activity of this compound is largely attributed to its ability to interact with neurotransmitter systems. Specifically, it is believed to modulate the activity of serotonin and dopamine receptors, which are crucial in regulating mood, cognition, and behavior.
- Serotonin Receptor Modulation : The presence of the piperazine moiety allows for interaction with 5-HT receptors, potentially influencing serotonin levels and contributing to antidepressant effects.
- Dopamine Receptor Interaction : The compound may also affect dopamine pathways, which are involved in reward and pleasure mechanisms.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For example:
- In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The observed IC50 values were notably lower than those of standard chemotherapeutics like doxorubicin .
Antioxidant Activity
The compound also demonstrates antioxidant properties. Research indicates that it can scavenge free radicals effectively, thereby reducing oxidative stress in cellular environments.
Anti-inflammatory Effects
In addition to its anticancer and antioxidant activities, this compound has shown potential in reducing inflammation markers in vitro. This suggests a possible role in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Clinical Trials : A phase II trial investigated the use of this compound as an adjunct therapy in patients with treatment-resistant depression. Results indicated significant improvements in depressive symptoms compared to placebo controls .
- Animal Models : In rodent models of anxiety and depression, administration of the compound resulted in decreased anxiety-like behaviors as measured by the elevated plus maze test .
Q & A
Q. What are the key steps in synthesizing (3,4-dimethoxyphenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling a dimethoxyphenyl carbonyl precursor with a substituted piperazine derivative. Key steps include:
- Coupling Reaction : Use a carbodiimide-mediated amide bond formation or nucleophilic substitution under anhydrous conditions (e.g., DMF as solvent, 0–5°C to control exothermicity) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate intermediates.
- Characterization : Confirm purity via HPLC (>95%) and structure via NMR (e.g., aromatic protons at δ 6.7–7.2 ppm for dimethoxyphenyl) and HRMS .
- Optimization : Adjust stoichiometry (1:1.2 molar ratio of carbonyl to piperazine), temperature (40–60°C), and reaction time (12–24 hrs) to maximize yield .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : NMR identifies aromatic protons (δ 6.5–7.5 ppm) and piperazine methyl groups (δ 2.2–2.5 ppm). NMR confirms carbonyl resonance (δ ~170 ppm) .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., CHNO, [M+H] = 355.2016) validates molecular formula .
- HPLC-PDA : Monitor purity (>98%) using a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .
Q. How do structural features like the dimethoxyphenyl and piperazine groups influence solubility and stability?
- Methodological Answer :
- Solubility : The dimethoxyphenyl group enhances lipophilicity (logP ~3.5), requiring DMSO or ethanol for dissolution. Piperazine’s basic nitrogen allows salt formation (e.g., HCl salt) for aqueous solubility .
- Stability : Store at -20°C in inert atmosphere; monitor hydrolytic degradation (e.g., carbonyl group) via accelerated stability studies (40°C/75% RH for 4 weeks) .
Q. What preliminary pharmacological targets are associated with this compound?
- Methodological Answer :
- Receptor Binding Assays : Screen for serotonin (5-HT) and dopamine (D) receptors due to structural similarity to piperazine-based antipsychotics. Use radioligand displacement (e.g., -Ketanserin for 5-HT) .
- Enzyme Inhibition : Test monoamine oxidase (MAO) inhibition via spectrophotometric assays (kynuramine substrate, λ=316 nm) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?
- Methodological Answer :
- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., piperazine ring flipping) by acquiring spectra at 25°C and 60°C .
- 2D Techniques : Use HSQC to correlate - signals and COSY to identify coupling partners for ambiguous peaks .
- X-ray Crystallography : Resolve absolute configuration if crystalline (e.g., slow evaporation from ethanol) .
Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., over-alkylation) .
- Design of Experiments (DoE) : Use factorial design to optimize parameters (temperature, solvent polarity, catalyst loading). For example, a 3 factorial design varying temperature (50–70°C) and catalyst (0.5–1.5 mol%) .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer processing .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with electron-withdrawing groups (e.g., -CF) on the phenyl ring to modulate receptor affinity. Test via radioligand binding .
- Molecular Docking : Use AutoDock Vina to predict binding poses at 5-HT (PDB: 6A93). Prioritize analogs with improved ΔG values (<-9 kcal/mol) .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at 4.5 Å spacing) using MOE .
Q. What experimental designs assess metabolic stability and toxicity in preclinical models?
- Methodological Answer :
- Hepatocyte Incubations : Measure intrinsic clearance (CL) using cryopreserved human hepatocytes (0.5 µM compound, LC-MS/MS quantification) .
- AMES Test : Screen mutagenicity via Salmonella typhimurium TA98/TA100 strains (≥90% viability at 1–100 µM) .
- Cardiotoxicity : Patch-clamp assays (hERG channel inhibition, IC >10 µM) .
Q. How do environmental factors (pH, light) influence degradation pathways?
- Methodological Answer :
- Forced Degradation : Expose to 0.1 M HCl/NaOH (70°C, 24 hrs) and UV light (254 nm, 48 hrs). Analyze degradants via UPLC-QTOF .
- Kinetic Modeling : Calculate rate constants (k) for hydrolysis under pH 1–10; Arrhenius plots predict shelf-life .
Q. Can in silico models predict bioavailability and blood-brain barrier (BBB) penetration?
- Methodological Answer :
- QSAR Models : Use SwissADME to predict BBB score (0.6–1.0 indicates high penetration). Adjust logD (2.5–3.5) for optimal CNS delivery .
- MD Simulations : Simulate BBB traversal (GROMACS, 100 ns) with lipid bilayer models to assess permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
